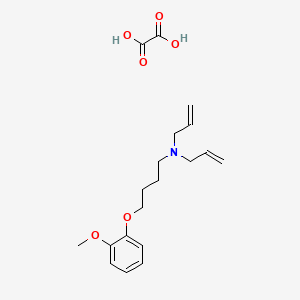![molecular formula C20H29NO6 B4005204 Oxalic acid;1-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine](/img/structure/B4005204.png)
Oxalic acid;1-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine
Overview
Description
Oxalic acid;1-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine is a complex organic compound that combines the properties of oxalic acid and a piperidine derivative. The piperidine derivative in this compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom
Preparation Methods
The synthesis of oxalic acid;1-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine involves multiple steps, starting with the preparation of oxalic acid and the piperidine derivative separately. Oxalic acid can be synthesized through the oxidation of carbohydrates with nitric acid or by heating sodium formate . The piperidine derivative can be synthesized through a series of reactions involving the appropriate starting materials, such as 2-prop-2-enylphenol, ethylene oxide, and piperidine. The final step involves the coupling of oxalic acid with the piperidine derivative under specific reaction conditions, such as the use of a suitable solvent and catalyst.
Chemical Reactions Analysis
Oxalic acid;1-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Oxalic acid;1-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of oxalic acid;1-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The oxalic acid moiety can chelate metal ions, affecting their availability and activity in biological systems. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Oxalic acid;1-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine can be compared with other similar compounds, such as:
Oxalyl chloride: A derivative of oxalic acid used in organic synthesis.
Disodium oxalate: A salt of oxalic acid with various industrial applications.
Calcium oxalate: A naturally occurring compound found in plants and animals. The uniqueness of this compound lies in its combined properties of oxalic acid and the piperidine derivative, which confer distinct chemical and biological activities.
Properties
IUPAC Name |
oxalic acid;1-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2.C2H2O4/c1-2-8-17-9-4-5-10-18(17)21-16-15-20-14-13-19-11-6-3-7-12-19;3-1(4)2(5)6/h2,4-5,9-10H,1,3,6-8,11-16H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVAMSLYAAWVFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCCOCCN2CCCCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Bromo-2-chlorophenoxy)ethyl]pyrrolidine;oxalic acid](/img/structure/B4005123.png)
![N-(diphenylmethyl)-2-({5-[(2-methylphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)propanamide](/img/structure/B4005128.png)



![1-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}piperidine oxalate](/img/structure/B4005182.png)
![propan-2-yl (2Z)-2-[(4-methoxycarbonylphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4005193.png)
![N-[2-(4-tert-butyl-2-methylphenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B4005199.png)
![N-[2-(3-bromophenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B4005203.png)

![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 4-chlorobenzoate](/img/structure/B4005213.png)

![N-[2-(2-bromo-4-chlorophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4005222.png)
![1-[3-(4-Chlorophenyl)sulfanylpropyl]imidazole;oxalic acid](/img/structure/B4005229.png)
